Diethylphosphine oxide

Übersicht

Beschreibung

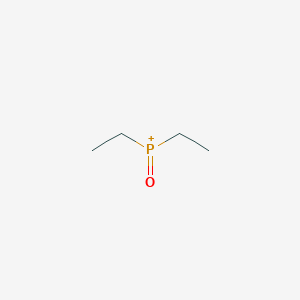

Diethylphosphine oxide (DEPO) is a chemical reagent that has been utilized in various organic synthesis processes. It is known for its role in facilitating radical reactions in water, which is a more environmentally friendly medium compared to traditional organic solvents. DEPO has been successfully employed in the preparation of indolones, a class of compounds with significant pharmaceutical relevance, by promoting aryl radical formation, hydrogen atom abstraction, cyclization, and rearomatization at relatively low temperatures .

Synthesis Analysis

The synthesis of DEPO-related compounds often involves the use of phosphorus-containing intermediates. For instance, P-chiral o-phosphinophenols, which can act as P/O hybrid ligands, are synthesized from tert-butyldichlorophosphine via optically active phosphine-boranes . Additionally, the reaction of diethylphenylphosphine with chloranil leads to the formation of trichloroquinone-C-phosphonium chloride, which serves as a precursor for stable, colored phosphorus ylides .

Molecular Structure Analysis

The molecular structure of DEPO and its derivatives can be complex and is often elucidated using spectroscopic techniques such as NMR and IR spectroscopy. For example, the structure of products obtained from the reaction of diethylphosphite and p-chlorodiphenylphosphine with β-acylacrylates and 2-ene-1,4-diones has been confirmed by these methods . Moreover, the reaction of diphenylphosphine oxide with azodicarboxylates has been studied, revealing different solid-state conformations and a high degree of hindered rotation .

Chemical Reactions Analysis

DEPO is involved in various chemical reactions, including the "green" variation of the Hirao reaction, which couples diethyl phosphite and other phosphorus compounds with bromoarenes under microwave and solvent-free conditions . It also plays a role in the copper-catalyzed asymmetric conjugate addition of diethylzinc to acyclic enones and N-phosphinoylimines, leading to high enantioselectivity and yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of DEPO and its derivatives are influenced by the presence of phosphorus and oxygen atoms in their structure. These properties are critical in determining their reactivity and suitability for use in various chemical reactions. For instance, the presence of impurities in tri-n-octylphosphine oxide (TOPO), a solvent related to DEPO, significantly affects the outcomes of CdSe quantum-wire syntheses, demonstrating the importance of purity in the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Regio- and Chemoselective Hydrophosphonylation : DEPO is used in the regio- and chemoselective hydrophosphonylation of unsaturated systems. A study by Martínez-Castro et al. (2010) revealed that diethyl phosphite and diphenylphosphine add to unsaturated derivatives using environmentally friendly calcium oxide as a basic promoter under solventless conditions. This method is significant for regioselective synthesis, particularly in green chemistry applications (Martínez-Castro et al., 2010).

Synthesis of Horsfiline : Murphy et al. (2005) utilized DEPO in the synthesis of the alkaloid horsfiline. DEPO was beneficial for effecting cyclizations at lower temperatures, highlighting its potential in the synthesis of complex organic compounds (Murphy et al., 2005).

Polymer Science Applications : DEPO also plays a role in polymer science. Zhdanov et al. (1984) explored the effects of diethylphosphine oxide on polydimethylvinylsiloxanes. They found that reactions in the presence of peroxide initiators and platinum catalysts are unaccompanied by phosphorylation of polydimethylvinylsiloxanes at high temperatures. This study is crucial for understanding the behavior of these materials in various industrial applications (Zhdanov et al., 1984).

Preparation of Indolones in Water : Khan et al. (2003) demonstrated the use of DEPO for the high-yielding preparation of indolones in water. This process, which features radical reaction mediated by DEPO, is significant for its low-temperature efficiency and higher isolated yields compared to traditional methods (Khan et al., 2003).

Green Variation of the Hirao Reaction : Keglevich et al. (2014) reported on a "green" variation of the Hirao reaction involving DEPO. This process is important for its environmentally friendly approach to the P–C coupling of diethyl phosphite and alkyl phenyl-H-phosphinates with bromoarenes, showcasing DEPO's role in sustainable chemistry (Keglevich et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Diethylphosphine oxide has been used in the high-yielding and facile preparation of indolones in water . It has also been used in the synthesis of the alkaloid horsfiline . These applications suggest potential future directions for the use of Diethylphosphine oxide in chemical synthesis and research.

Wirkmechanismus

Target of Action

Diethylphosphine oxide is an organophosphorus compound

Mode of Action

It is known that organophosphorus compounds can interact with their targets through various mechanisms, such as phosphorylation or alkylation . These interactions can lead to changes in the activity of the target molecules, potentially affecting various biological processes.

Biochemical Pathways

These could include pathways related to signal transduction, metabolism, and cell regulation .

Pharmacokinetics

Like other organophosphorus compounds, its bioavailability would be influenced by factors such as its physicochemical properties, the route of administration, and the individual’s physiological condition .

Result of Action

The effects of organophosphorus compounds can range from modulation of enzyme activity to alteration of cell signaling pathways, depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of Diethylphosphine oxide can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific physiological conditions of the individual .

Eigenschaften

IUPAC Name |

diethyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OP/c1-3-6(5)4-2/h3-4H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXVNGVYXSQARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457147 | |

| Record name | DIETHYLPHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylphosphine oxide | |

CAS RN |

7215-33-0 | |

| Record name | DIETHYLPHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylphosphonoyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1279143.png)